Cas no 23590-67-2 (2-formylpyridine-3-carboxylic acid)

2-Formylpyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both aldehyde and carboxylic acid functional groups. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde group enables condensation reactions, while the carboxylic acid allows for further derivatization, such as esterification or amidation. This compound is often employed in the synthesis of ligands for metal-catalyzed reactions and as a building block for bioactive molecules. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. Proper handling and storage are recommended to maintain its reactivity.
2-formylpyridine-3-carboxylic acid structure
23590-67-2 structure
商品名:2-formylpyridine-3-carboxylic acid
CAS番号:23590-67-2
MF:C7H5NO3
メガワット:151.1195
MDL:MFCD20642387
CID:239920
PubChem ID:18961679

2-formylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Formylnicotinic acid
    • 2-formylpyridine-3-carboxylic acid
    • Dodecanoic acid,2-nitrophenyl ester
    • 2-Formyl-3-carboxy-pyridin
    • 2-formyl-nicotinic acid
    • 2-Formyl-nicotinsaeure
    • AK110647
    • CTK8H7404
    • KB-230718
    • Nicotinic acid,2-formyl-(7ci,8ci)
    • SCHEMBL1310961
    • E92005
    • 23590-67-2
    • EN300-220292
    • 2-Formylnicotinicacid
    • CS-0268946
    • Nicotinic acid, 2-formyl- (7CI,8CI)
    • MFCD20642387
    • 3-Pyridinecarboxylic acid, 2-formyl-
    • DTXSID50596903
    • MDL: MFCD20642387
    • インチ: InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11)
    • InChIKey: XUEORIGYINRASB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=O)N=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 151.026943022g/mol
  • どういたいしつりょう: 151.026943022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 67.3Ų

2-formylpyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-220292-10.0g
2-formylpyridine-3-carboxylic acid
23590-67-2
10.0g
$4606.0 2023-02-22
Enamine
EN300-220292-0.05g
2-formylpyridine-3-carboxylic acid
23590-67-2
0.05g
$249.0 2023-09-16
eNovation Chemicals LLC
D756292-1g
3-Pyridinecarboxylic acid, 2-formyl-
23590-67-2 95+%
1g
$1655 2024-06-07
eNovation Chemicals LLC
D756292-250mg
3-Pyridinecarboxylic acid, 2-formyl-
23590-67-2 95+%
250mg
$820 2024-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0380-1G
2-formylpyridine-3-carboxylic acid
23590-67-2 95%
1g
¥ 1,656.00 2023-03-30
Enamine
EN300-220292-0.25g
2-formylpyridine-3-carboxylic acid
23590-67-2
0.25g
$530.0 2023-09-16
Enamine
EN300-220292-10g
2-formylpyridine-3-carboxylic acid
23590-67-2
10g
$4606.0 2023-09-16
Ambeed
A836701-1g
2-Formylnicotinic acid
23590-67-2 95+%
1g
$660.0 2024-07-28
1PlusChem
1P002O9P-250mg
3-Pyridinecarboxylic acid, 2-formyl-
23590-67-2 95%
250mg
$717.00 2024-05-23
abcr
AB547983-250mg
2-Formylnicotinic acid; .
23590-67-2
250mg
€342.30 2024-08-02

2-formylpyridine-3-carboxylic acid 関連文献

2-formylpyridine-3-carboxylic acidに関する追加情報

2-Formylpyridine-3-Carboxylic Acid (CAS No. 23590-67-2): Synthesis, Properties, and Emerging Applications in Chemical Research

2-formylpyridine-3-carboxylic acid, also known as pyridine-2-aldehyde 3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₆H₄NO₃. Identified by its CAS registry number 23590-67-2, this molecule features a pyridine ring substituted with both an aldehyde group at the 2-position and a carboxylic acid group at the 3-position. Its unique structural configuration positions it as a versatile intermediate in pharmaceutical, agrochemical, and materials science research. Recent advancements in synthetic methodologies and functionalization strategies have expanded its utility in developing bioactive molecules and advanced materials.

The synthesis of 2-formylpyridine-3-carboxylic acid has been extensively studied through various approaches, including oxidative cleavage of pyridine derivatives and transition-metal-catalyzed cross-coupling reactions. A notable method involves the oxidation of 2-hydroxypyridine derivatives using potassium permanganate under controlled conditions to selectively form the aldehyde and carboxylic acid moieties. This strategy aligns with modern green chemistry principles by minimizing byproduct formation and optimizing reaction efficiency. Researchers have also explored microwave-assisted synthesis to enhance reaction rates while preserving functional group integrity.

The molecular structure of CAS No. 23590-67-2 exhibits distinct physicochemical properties that influence its reactivity and solubility profiles. The conjugated system of the pyridine ring facilitates electron delocalization, while the electron-withdrawing nature of both the aldehyde and carboxylic acid groups contributes to its acidic character. Spectroscopic analyses reveal characteristic absorption bands in IR spectra at approximately 1710 cm⁻¹ (carbonyl stretch) and 1680 cm⁻¹ (aldehyde stretch), confirming the presence of these functional groups. NMR studies further highlight diagnostic signals for aromatic protons adjacent to the heteroatoms.

In pharmaceutical research, pyridine-based compounds like 2-formylpyridine-3-carboxylic acid have gained attention for their potential as enzyme inhibitors and receptor modulators. Recent studies demonstrate its role as a scaffold for designing anti-inflammatory agents by targeting cyclooxygenase (COX) isoforms or matrix metalloproteinases (MMPs). For instance, a 2024 publication in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited nanomolar IC₅₀ values against COX-1/COX-2 enzymes while maintaining favorable selectivity ratios over traditional NSAIDs.

Beyond pharmaceutical applications, this compound serves as a critical building block in materials science. Its bifunctional architecture enables participation in polymerization reactions to create conjugated polymers with tunable electronic properties. Researchers at MIT demonstrated that incorporating CAS No. 23590-67-2-derived monomers into polymeric frameworks enhanced charge transport characteristics in organic photovoltaic devices by up to 40%. Such advancements underscore its potential in next-generation optoelectronic systems.

The analytical characterization of CAS No. 23590-67-2 has benefited from recent methodological innovations in chromatography and mass spectrometry. High-performance liquid chromatography (HPLC) coupled with UV detection provides reliable quantification methods for quality control applications. A 2024 study optimized mobile phase conditions using acetonitrile-water mixtures with trifluoroacetic acid modifiers to achieve baseline separation within 8 minutes under gradient elution protocols.

Ongoing research continues to uncover novel applications for this compound across interdisciplinary fields. In catalysis studies, immobilized forms of CAS No. 23590-67-2 have shown promise as heterogeneous catalysts for C–N bond formation reactions due to their ability to coordinate transition metals through both nitrogen atoms on the pyridine ring and oxygen atoms from the carboxylic acid group. Such bifunctional coordination sites enable selective transformations under mild reaction conditions.

The environmental impact assessment of processes involving CAS No. 23590-67-2 has become increasingly important as industries adopt sustainable practices. Life cycle analysis studies published in *Green Chemistry* highlight that solvent recovery systems can reduce waste generation by over 60% during large-scale synthesis operations while maintaining product purity above pharmacopoeial standards.

In summary, the unique structural features of CAS No. 23590-67-2 position it as a valuable intermediate across multiple scientific domains. From drug discovery programs targeting chronic diseases to cutting-edge material design for renewable energy technologies, this compound continues to drive innovation through its chemical versatility and functional adaptability.

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Amadis Chemical Company Limited
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